cis-4-Decene

概要

説明

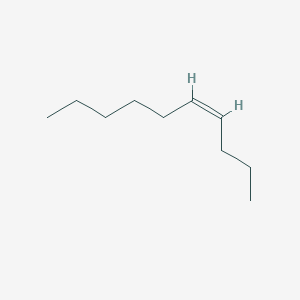

cis-4-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the substituents on the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of 4-Decyne: One common method to synthesize cis-4-Decene is through the partial hydrogenation of 4-Decyne. This reaction typically uses a Lindlar catalyst, which selectively hydrogenates the triple bond to a cis double bond.

Isomerization of 1-Decene: Another method involves the isomerization of 1-Decene using a suitable catalyst to shift the double bond to the 4-position and achieve the cis configuration.

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and isomerization processes to achieve the desired configuration and purity.

化学反応の分析

Types of Reactions:

Oxidation: cis-4-Decene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it to decane.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.

Major Products:

Epoxides and Diols: From oxidation reactions.

Decane: From reduction reactions.

Dihalides: From halogenation reactions.

科学的研究の応用

Polymer Production

Cis-4-decene is primarily utilized in the production of linear low-density polyethylene (LLDPE) and other copolymers. Its incorporation into polymer chains enhances elasticity and tensile strength. The polymerization process often employs catalysts such as Ziegler-Natta or metallocenes, which facilitate the transformation of this compound into high-performance materials.

| Application | Description |

|---|---|

| LLDPE Production | Used as a comonomer to improve flexibility and strength. |

| Elastomers | Contributes to the synthesis of rubber-like materials. |

Surfactants and Detergents

This compound serves as a precursor for synthesizing surfactants, which are crucial in detergents and emulsifiers. The hydrophobic nature of this compound allows it to effectively lower surface tension in aqueous solutions, making it valuable in cleaning products.

| Surfactant Type | Function |

|---|---|

| Anionic Surfactants | Used in laundry detergents for effective stain removal. |

| Nonionic Surfactants | Employed in personal care products for mild cleansing properties. |

Intermediate in Organic Reactions

This compound acts as an essential intermediate in various organic synthesis pathways. It can undergo reactions such as hydroformylation to produce aldehydes or be utilized in the synthesis of alcohols through hydroboration.

| Reaction Type | Product |

|---|---|

| Hydroformylation | Produces 4-decanal, an important flavor compound. |

| Hydroboration-Oxidation | Yields 4-decanol, used in fragrance formulations. |

Case Study 1: Polymerization Processes

A study investigated the polymerization of this compound using different catalysts to optimize yield and molecular weight distribution. The research highlighted that using a metallocene catalyst significantly improved the properties of the resulting polymers compared to traditional Ziegler-Natta catalysts .

Case Study 2: Synthesis of Surfactants

Research conducted on surfactant production from this compound demonstrated that varying the reaction conditions (temperature, pH) could tailor the properties of the surfactants produced, enhancing their effectiveness in cleaning applications .

Environmental Considerations

The production and use of this compound must consider environmental impacts, including potential emissions during polymerization processes and biodegradability of resultant products. Advances in green chemistry aim to minimize these effects by employing more sustainable practices.

作用機序

The mechanism of action of cis-4-Decene in chemical reactions involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or it can be targeted by radicals in substitution reactions. The specific pathways depend on the nature of the reagents and reaction conditions.

類似化合物との比較

trans-4-Decene: The trans isomer of 4-Decene, where the substituents on the double bond are on opposite sides. This configuration affects its physical properties and reactivity.

1-Decene: An isomer with the double bond at the 1-position. It has different reactivity and applications compared to cis-4-Decene.

2-Decene: Another positional isomer with the double bond at the 2-position.

Uniqueness of this compound: The cis configuration of this compound results in unique physical properties, such as a lower melting point compared to its trans isomer. This configuration also influences its reactivity in chemical reactions, making it a valuable compound for specific synthetic applications.

生物活性

Overview of cis-4-Decene

This compound, an organic compound with the molecular formula , is classified as an alkene due to its carbon-carbon double bond. The "cis" configuration indicates that the substituents on the double bond are on the same side, which influences its chemical and physical properties. This compound is primarily a colorless liquid at room temperature and finds applications in various fields, including chemistry, biology, and industry.

Antimicrobial Properties

Research into the biological activity of this compound has highlighted its potential antimicrobial properties . Studies have indicated that derivatives of this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Derivative A | Bacillus subtilis | 16 µg/mL |

The biological activity of this compound is believed to be mediated through its interaction with cellular components. The double bond in the alkene structure allows for various chemical reactions, such as oxidation and halogenation, which can lead to the formation of reactive intermediates that may damage microbial cells. For example, oxidation reactions can produce epoxides that are known to have cytotoxic effects on bacteria .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at a leading university explored the antimicrobial efficacy of this compound derivatives against drug-resistant strains. The results demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with a notable reduction in viable cell counts after treatment . -

Toxicological Assessment :

Another investigation focused on the toxicological profile of this compound and its derivatives. The study assessed cytotoxicity using human cell lines and found that while some derivatives exhibited cytotoxic effects at high concentrations, others showed promise as safe antimicrobial agents .

Future Directions in Research

The exploration of this compound's biological activity is still in its early stages. Future research could focus on:

- Synthetic Modifications : Developing new derivatives with enhanced antimicrobial properties through structural modifications.

- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound and its derivatives.

- Clinical Applications : Evaluating the potential of these compounds in clinical settings for treating infections caused by resistant bacteria.

特性

IUPAC Name |

(Z)-dec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOPSCRHKEUNJ-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-88-0 | |

| Record name | cis-4-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。